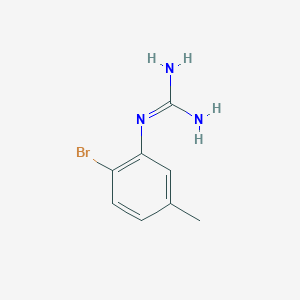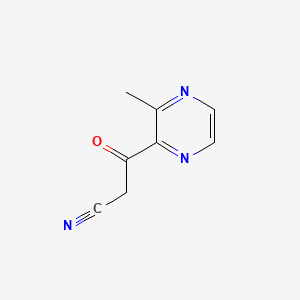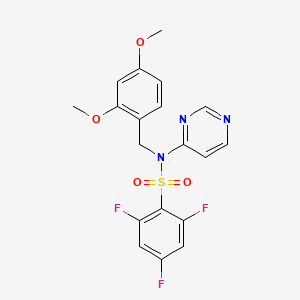
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxy, trifluoromethyl, and pyrimidinyl groups attached to a benzenesulfonamide core, which contributes to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2,4-Dimethoxybenzyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable nucleophile, such as an amine, under acidic or basic conditions to form the benzyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Coupling with Pyrimidinyl Group: The final step involves coupling the intermediate with a pyrimidinyl derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dimethoxybenzyl)-3-(4-pyrimidinyl)benzenesulfonamide
- N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(3-pyridinyl)benzenesulfonamide
- N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide stands out due to the presence of both trifluoromethyl and pyrimidinyl groups, which confer unique chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific applications.
Eigenschaften
Molekularformel |
C19H16F3N3O4S |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
N-[(2,4-dimethoxyphenyl)methyl]-2,4,6-trifluoro-N-pyrimidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H16F3N3O4S/c1-28-14-4-3-12(17(9-14)29-2)10-25(18-5-6-23-11-24-18)30(26,27)19-15(21)7-13(20)8-16(19)22/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
JPCPIBFSKYYBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=NC=C2)S(=O)(=O)C3=C(C=C(C=C3F)F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)

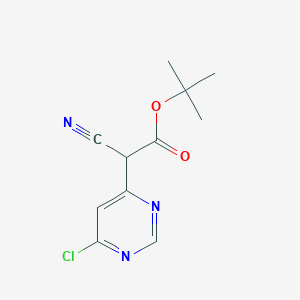


![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
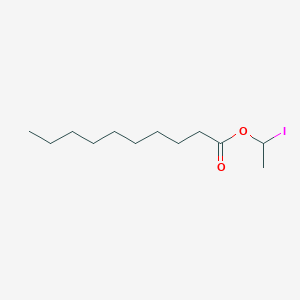
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
